3-methyl-N-(2-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)ethyl)benzamide

Angiotensin II AT1 Receptor Binding Affinity Radioligand Displacement

Researchers requiring a balanced dual angiotensin receptor antagonist for unbiased screening often face limited options with well-characterized dual affinity. This 2-alkylbenzimidazole derivative provides near-equipotent binding at AT1 (Ki=1.10 nM) and AT2 (Ki=1.20 nM), enabling simultaneous engagement of both subtypes. - Dual AT1/AT2 antagonist for balanced receptor profiling - Validated Ki values for assay calibration and cross-study comparisons - Defined SAR anchor for 2-alkylbenzimidazole series benchmarking Supplied with certified purity; immediate global shipping for R&D use.

Molecular Formula C21H23N3O
Molecular Weight 333.435
CAS No. 850923-30-7
Cat. No. B2932415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(2-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)ethyl)benzamide
CAS850923-30-7
Molecular FormulaC21H23N3O
Molecular Weight333.435
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NCCC2=NC3=CC=CC=C3N2CC(=C)C
InChIInChI=1S/C21H23N3O/c1-15(2)14-24-19-10-5-4-9-18(19)23-20(24)11-12-22-21(25)17-8-6-7-16(3)13-17/h4-10,13H,1,11-12,14H2,2-3H3,(H,22,25)
InChIKeyXMMGNFSJRZJWIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 63 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Class


3-Methyl-N-(2-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)ethyl)benzamide (CAS 850923-30-7) is a synthetic small-molecule belonging to the 2-alkylbenzimidazole class [1]. It features a benzimidazole core substituted at N1 with a 2-methylallyl group, a C2 ethyl linker, and a terminal 3-methylbenzamide moiety. This compound has been investigated as a non-peptide angiotensin II AT1 receptor antagonist [1][2]. Its molecular formula is C21H23N3O with a molecular weight of 333.4 g/mol [1].

Why Generic Substitution Fails


In the 2-alkylbenzimidazole angiotensin II AT1 antagonist series, minor structural modifications produce large and non-linear shifts in both receptor binding affinity and functional antagonism [1]. For example, within the 9a–n series, closely related analogs with different N1-alkyl or amide substituents displayed markedly different potencies in the rabbit thoracic aortic ring assay, with only three of fourteen compounds (9a, 9g, 9j) exhibiting potent activity [1]. Therefore, substituting CAS 850923-30-7 with a generic 2-alkylbenzimidazole or a structurally similar analog without confirmation of equivalent quantitative performance data carries a high risk of obtaining a compound with inadequate target engagement or functional activity for the intended experimental or industrial application.

Quantitative Performance Evidence


AT1 Binding Affinity vs. Losartan and Telmisartan

The target compound demonstrates sub-nanomolar binding affinity for the rat AT1 receptor. In a radioligand displacement assay using [125I]AngII on rat liver membranes, the compound exhibited a Ki of 1.10 nM [1]. This affinity is comparable to, and in some reports exceeds, that of the clinical AT1 antagonist losartan (Ki ≈ 10–20 nM) and approaches that of telmisartan (Ki ≈ 3.7 nM in rat lung) [2][3].

Angiotensin II AT1 Receptor Binding Affinity Radioligand Displacement

AT2 Binding Affinity vs. Losartan

The target compound binds to the rat AT2 receptor with a Ki of 1.20 nM [1]. This near-equipotent binding at AT1 and AT2 (ratio AT2/AT1 ≈ 1.09) contrasts with losartan, which is highly AT1-selective (AT2 Ki > 10,000 nM) [2]. The dual binding profile may be advantageous for experiments where modulation of both angiotensin II receptor subtypes is desired.

Angiotensin II AT2 Receptor Binding Affinity Selectivity Profile

Functional Antagonism in Aortic Ring Assay

In the parent study of the 2-alkylbenzimidazole series (compounds 9a–n), only three derivatives—9a, 9g, and 9j—exhibited potent functional antagonism of angiotensin II-induced contraction in the rabbit thoracic aortic ring [1]. While individual pA2 or IC50 values for CAS 850923-30-7 were not explicitly reported in the retrieved abstracts, the structural features of this compound (N1-2-methylallyl, ethyl linker, 3-methylbenzamide) place it among the more elaborated members of the series. Users should note that functional antagonism data for this specific compound must be confirmed with the vendor or through dedicated experimentation.

Angiotensin II AT1 Receptor Functional Antagonism Ex Vivo Tissue Assay

Research and Industrial Applications


Dual AT1/AT2 Receptor Binding Tool

This compound's near-equipotent binding at AT1 (Ki = 1.10 nM) and AT2 (Ki = 1.20 nM) receptors [1] makes it suitable as a pharmacological tool for in vitro experiments requiring simultaneous engagement of both angiotensin II receptor subtypes. It can serve as a reference ligand for setting up dual-receptor screening assays, where a balanced binding profile is needed to avoid biased interpretation of downstream signaling outcomes.

SAR Probe for Benzimidazole Series

Within the 2-alkylbenzimidazole chemical series investigated by Xu et al. (2007) [2], this compound's unique combination of a 2-methylallyl N1 substituent, an ethyl linker, and a 3-methylbenzamide terminal group provides a specific SAR data point. Medicinal chemistry teams can procure this compound to benchmark their own newly synthesized analogs against a derivative that combines sub-nanomolar AT1 binding with dual AT1/AT2 affinity.

Angiotensin Receptor Binding Assay Reference

With a well-defined Ki value (1.10 nM for AT1) obtained via standardized radioligand displacement methodology on rat liver membranes [1], this compound can be used as a positive control or calibration standard when validating new angiotensin receptor binding assays, ensuring inter-experimental consistency and permitting cross-study comparisons with published data.

Selectivity Profiling vs. GPCR Panels

Procurement of this compound enables its inclusion in broader selectivity screening panels to assess potential off-target liabilities of the 2-alkylbenzimidazole chemotype. Its balanced AT1/AT2 profile [1] contrasts strongly with clinically used AT1-selective sartans, making it a useful comparator for understanding structural determinants of angiotensin receptor subtype selectivity.

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